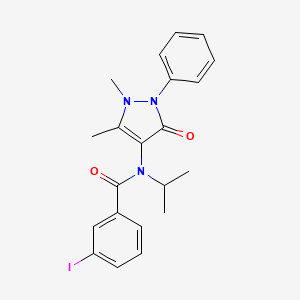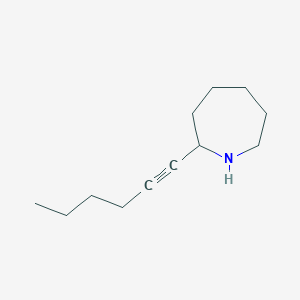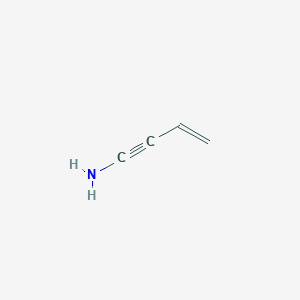
4-Ethenyl-N,N,N-trimethylanilinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found applications in various fields, including cross-coupling reactions, phase-transfer catalysis, and polymer design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-ethenylaniline with methyl iodide. The reaction is carried out in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified by recrystallization from ethanol or another appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-N,N,N-trimethylanilinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to tertiary amines.
Substitution: The compound is known to participate in nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Tertiary amines.
Substitution: Substituted anilinium salts.
Aplicaciones Científicas De Investigación
4-Ethenyl-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions and as a phase-transfer catalyst.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the design of polymers and supramolecular recognition systems.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-N,N,N-trimethylanilinium iodide involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical transformations, including methylation and arylation reactions. The molecular targets and pathways involved include nucleophilic attack at the methyl groups and electrophilic substitution at the aryl group .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethylanilinium iodide
- 4-Formyl-N,N,N-trimethylanilinium
- 4-Ethynyl-N,N-dimethylaniline
Uniqueness
4-Ethenyl-N,N,N-trimethylanilinium iodide is unique due to its ethenyl group, which provides additional reactivity compared to other similar compounds. This makes it particularly useful in polymer design and cross-coupling reactions .
Propiedades
Número CAS |
82793-22-4 |
|---|---|
Fórmula molecular |
C11H16IN |
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-5-10-6-8-11(9-7-10)12(2,3)4;/h5-9H,1H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
KCASHJXEJBFZPX-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC=C(C=C1)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


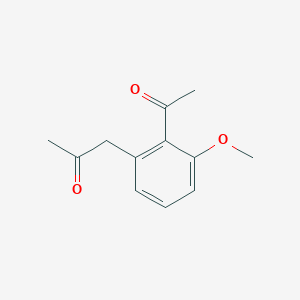
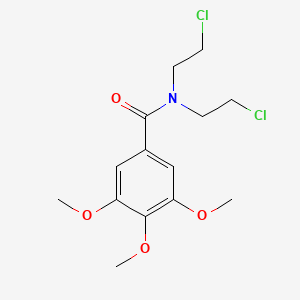
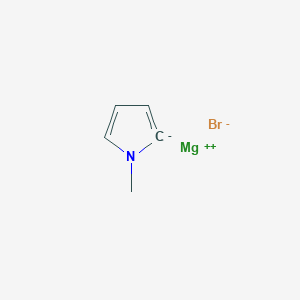

![(2E)-2-[(2-Hydroxyethyl)imino]propan-1-ol](/img/structure/B14416270.png)

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
